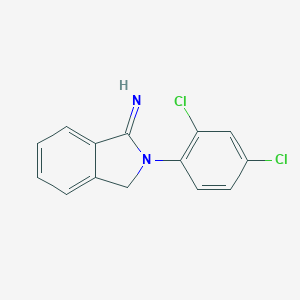

2-(2,4-Dichlorophenyl)-1-isoindolinimine

Descripción

2-(2,4-Dichlorophenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound featuring an isoindolinimine core substituted with a 2,4-dichlorophenyl group. Isoindole derivatives are known for their herbicidal and fungicidal activities, with structural variations (e.g., substituents on the aromatic rings or heteroatom positioning) critically influencing their bioactivity .

Propiedades

Fórmula molecular |

C14H10Cl2N2 |

|---|---|

Peso molecular |

277.1g/mol |

Nombre IUPAC |

2-(2,4-dichlorophenyl)-3H-isoindol-1-imine |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |

Clave InChI |

CFGRDJUHNBJCCS-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=N)N1C3=C(C=C(C=C3)Cl)Cl |

SMILES canónico |

C1C2=CC=CC=C2C(=N)N1C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Triazole Derivatives

Compounds like 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (etaconazole) and 1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (propiconazole) share the 2,4-dichlorophenyl moiety but incorporate triazole rings and dioxolane groups. These features enhance their antifungal activity, particularly against soil-borne pathogens. Propiconazole, for example, is widely used as a systemic fungicide in cereals and fruits .

| Compound | Substituents | Application |

|---|---|---|

| Etaconazole | Ethyl-dioxolane, triazole | Broad-spectrum fungicide |

| Propiconazole | Propyl-dioxolane, triazole | Cereal and fruit fungicide |

| Target Compound (hypothetical) | Isoindolinimine core, dichlorophenyl | Potential herbicidal/fungicidal use (inferred) |

Imidazole Derivatives

Imazalil and enilconazole (1-(2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) are imidazole-based fungicides. Their allyl ether side chains improve systemic mobility, enabling post-harvest fruit protection (e.g., citrus and bananas). The dichlorophenyl group contributes to their lipophilicity, enhancing membrane penetration .

Isoindole-Based Herbicidal Agents

The synthesis of N-(2,4-dinitrophenyl)-1,3-dimethoxyisoindolin-2-amine () demonstrates that isoindole derivatives with electron-withdrawing groups (e.g., nitro, methoxy) exhibit herbicidal properties. The dichlorophenyl substitution in the target compound may similarly disrupt plant enzymatic pathways, though its efficacy would depend on the electronic and steric effects of the substituents .

Substituent Effects on Bioactivity

- Chlorine Atoms : The 2,4-dichlorophenyl group enhances lipid solubility and resistance to metabolic degradation, a common feature in etaconazole, propiconazole, and imazalil .

- Heterocyclic Core : Triazole and imidazole rings provide metal-binding sites (e.g., cytochrome P450 inhibition), whereas isoindolinimine’s planar structure may intercalate with DNA or disrupt redox pathways .

- Side Chains : Alkyl or allyl groups (e.g., in propiconazole, imazalil) improve systemic distribution and environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.